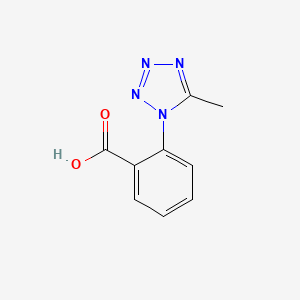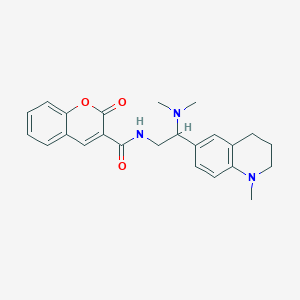![molecular formula C13H11Cl2NO3S2 B2896387 3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide CAS No. 251097-55-9](/img/structure/B2896387.png)
3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,6-Dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide is a complex organic compound characterized by its unique chemical structure. This compound features a thiophene ring, a dichlorobenzyl group, and a sulfonyl group, all connected to an N-methylcarboxamide moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The process may include:
Friedel-Crafts Acylation: To introduce the carboxamide group.
Sulfonylation: To attach the sulfonyl group.
Halogenation: To incorporate the dichlorobenzyl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to its oxidized derivatives.
Reduction: Reduction of the sulfonyl group to sulfide.
Substitution: Replacement of the dichlorobenzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Using nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it valuable in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its interactions with biological molecules can be studied to understand its effects on cellular processes.
Medicine: Research has explored the compound's medicinal properties, including its potential use as an anti-inflammatory or antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties are harnessed to create products with specific characteristics.
Wirkmechanismus
The mechanism by which 3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-[(2,6-Dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide
3-[(2,6-Dichlorobenzyl)sulfonyl]-N-ethyl-2-thiophenecarboxamide
3-[(2,6-Dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide
Uniqueness: 3-[(2,6-Dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide stands out due to its specific N-methyl group, which influences its reactivity and biological activity. This feature differentiates it from other similar compounds and highlights its potential for unique applications.
Eigenschaften
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfonyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S2/c1-16-13(17)12-11(5-6-20-12)21(18,19)7-8-9(14)3-2-4-10(8)15/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYFAZSQPIENFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)S(=O)(=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2896306.png)
![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)

![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2896312.png)


![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)
![5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2896318.png)
![2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine](/img/structure/B2896319.png)
![1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2896322.png)



